6-Chloroquinoline-2,4-dicarboxylic acid
Overview
Description
6-Chloroquinoline-2,4-dicarboxylic acid is a compound that is related to a family of quinoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antitubercular, and potential antidiabetic properties. The chloroquinoline core is a common feature in these molecules, which can be modified at various positions to yield compounds with different biological activities and properties .
Synthesis Analysis
The synthesis of chloroquinoline derivatives often involves chlorination of the corresponding quinoline analogs. For instance, the synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline was achieved through chlorination, followed by various reactions with amines, hydrazine hydrate, and acyl hydrazide to produce a range of derivatives . Similarly, substituted hydrazides of 2-chloroquinoline carboxylic acids were synthesized and found to readily undergo condensation reactions with aromatic aldehydes and other compounds . The synthesis of 2-substituted quinoline carboxylic acids was also reported, highlighting the versatility of the quinoline scaffold in chemical synthesis .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using various analytical techniques such as FT-IR, NMR, and Mass spectrometry. Single crystal X-ray diffraction studies have revealed that the crystal packing of these compounds is stabilized by interactions such as C-H...π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, which contribute to the formation of a three-dimensional supramolecular network .
Chemical Reactions Analysis
Chloroquinoline derivatives are reactive and can participate in a variety of chemical reactions. For example, the reaction of chloroquinazoline with hydrazine hydrate and aromatic aldehydes produced a series of fused triazoloquinazoline derivatives . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. These compounds typically appear as crystalline substances that are soluble in solvents like DMF and acetic acid. Their IR spectra are consistent with the proposed structures, showing characteristic absorption bands for functional groups such as CO and NH. The NMR spectroscopy data further confirm the structures of these compounds .
Safety And Hazards
properties
IUPAC Name |
6-chloroquinoline-2,4-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQAFAWQKBSEDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351507 | |
Record name | 6-chloroquinoline-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoline-2,4-dicarboxylic acid | |
CAS RN |
62482-28-4 | |
Record name | 6-chloroquinoline-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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